GKK1032B

Descripción

Propiedades

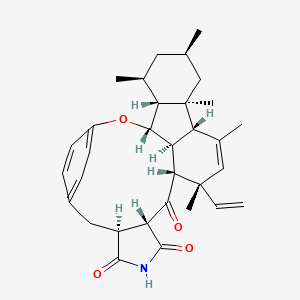

IUPAC Name |

(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPPHVJLWSRLAC-ZABYPXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GKK1032B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite derived from the endophytic fungus Penicillium citrinum, which has demonstrated significant antiproliferative and antibacterial properties. This technical guide provides a comprehensive overview of the known mechanism of action of GKK1032B, with a primary focus on its pro-apoptotic effects in human osteosarcoma cells. The document synthesizes available data, details relevant experimental methodologies, and presents signaling pathways and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

GKK1032B is a peptide-polyketide hybrid compound that has been identified as a promising bioactive molecule.[1] It has shown potent cytotoxic effects against various cancer cell lines and exhibits antibacterial activity.[1] The primary focus of mechanistic studies to date has been on its anticancer properties, specifically its ability to induce programmed cell death, or apoptosis, in human osteosarcoma MG63 cells.[1][2] This guide will delve into the molecular pathways through which GKK1032B exerts its biological effects.

Antiproliferative and Pro-Apoptotic Mechanism of Action

The principal mechanism of action of GKK1032B in cancer cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by intracellular signals and culminates in the activation of a cascade of enzymes known as caspases, which are responsible for the execution of cell death.[1]

Signaling Pathway

GKK1032B triggers the mitochondrial pathway of apoptosis. The key event in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which leads to the recruitment and activation of pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: GKK1032B-induced intrinsic apoptosis pathway.

Quantitative Data

The antiproliferative activity of GKK1032B has been quantified against human osteosarcoma cell lines. The available data is summarized in the table below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| MG63 | Cell Viability | IC₅₀ | 3.49 µmol·L⁻¹ | |

| U2OS | Cell Viability | IC₅₀ | 5.07 µmol·L⁻¹ | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (at 6 µmol·L⁻¹) | 30.54% | |

| MG63 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (Control) | 3.09% |

Antibacterial Mechanism of Action

While GKK1032B is known to possess antibacterial activity, the specific mechanism of action against bacteria has not yet been elucidated in publicly available literature. Further research is required to determine its bacterial target and the molecular pathways it affects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of GKK1032B's pro-apoptotic activity.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines MG63 and U2OS.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: GKK1032B is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentrations. The final DMSO concentration in the culture should not exceed a non-toxic level (e.g., 0.05%).

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of GKK1032B that inhibits cell growth by 50% (IC₅₀).

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with GKK1032B.

-

Principle: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Procedure:

-

Cells are seeded and treated with GKK1032B for 24 hours.

-

Both adherent and floating cells are collected.

-

Cells are washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

Samples are analyzed on a flow cytometer.

-

Western Blot Analysis

This technique is used to detect the levels of specific proteins involved in the apoptosis pathway.

Caption: General workflow for Western blot analysis.

Conclusion

GKK1032B is a fungal metabolite that induces apoptosis in human osteosarcoma cells through the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c and subsequent activation of the caspase cascade. The compound shows potent cytotoxicity at micromolar concentrations. While its antibacterial properties are noted, the underlying mechanism remains an area for future investigation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of GKK1032B. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

GKK1032B: A Fungal Metabolite with Potent Antiproliferative and Antibacterial Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GKK1032B is a fungal metabolite that has garnered significant interest within the scientific community for its notable antiproliferative and antibacterial activities.[1][2] Originally isolated from an unidentified species of Penicillium, this complex peptide-polyketide hybrid has demonstrated cytotoxic effects against a range of cancer cell lines and inhibitory action against select bacteria.[1][2][3] Mechanistic studies have revealed that GKK1032B can induce apoptosis in cancer cells through the activation of the caspase pathway, highlighting its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activity of GKK1032B, its known targets, and detailed experimental protocols for the key assays cited in the literature.

Biological Activity and Targets

The primary biological activities of GKK1032B are its antiproliferative and antibacterial effects. The compound has been shown to inhibit the growth of various human cancer cell lines and both Gram-positive and Gram-negative bacteria.

Antiproliferative Activity

GKK1032B exhibits significant cytotoxicity against several human cancer cell lines. Notably, it has been shown to inhibit the growth of HeLa S3 cervical cancer cells, MCF-7 breast cancer cells, and the human osteosarcoma cell lines MG63 and U2OS. The primary mechanism underlying its anticancer effect is the induction of apoptosis, or programmed cell death, which is mediated through the activation of the caspase signaling cascade.

Antibacterial Activity

In addition to its anticancer properties, GKK1032B has demonstrated inhibitory effects against the Gram-positive bacterium Bacillus subtilis and Mycobacterium tuberculosis.

Molecular Targets

The precise molecular target of GKK1032B has not yet been fully elucidated. Current research indicates that its cytotoxic effects are mediated through the activation of the intrinsic apoptosis pathway, suggesting an interaction with cellular components that regulate this process. However, the direct binding partner of GKK1032B remains an area of active investigation.

Quantitative Data

The biological activity of GKK1032B has been quantified in various studies, with IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values determined for different cell lines and bacterial strains.

| Activity | Target | Metric | Value | Reference |

| Antiproliferative | MG63 (Human Osteosarcoma) | IC50 | 3.49 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | U2OS (Human Osteosarcoma) | IC50 | 5.07 µmol·L⁻¹ | --INVALID-LINK-- |

| Antiproliferative | HeLa S3 (Cervical Cancer) | IC50 | 17.7 µM | --INVALID-LINK-- |

| Antiproliferative | MCF-7 (Breast Cancer) | IC50 | 14.71 µM | --INVALID-LINK-- |

| Antibacterial | Bacillus subtilis | MIC | 20.8 µg/ml | --INVALID-LINK-- |

| Antibacterial | Mycobacterium tuberculosis | MIC | 48.35 µM | --INVALID-LINK-- |

Signaling Pathways

The primary signaling pathway implicated in the biological activity of GKK1032B is the intrinsic apoptosis pathway, which is characterized by the activation of a cascade of caspase enzymes. While the precise upstream events are still under investigation, the activation of this pathway leads to the execution of programmed cell death in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While the exact protocols from the primary literature are not fully available, the following represents standard and widely accepted methods for the assays conducted.

Cell Culture

Human cancer cell lines (MG63, U2OS, HeLa S3, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of GKK1032B is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of GKK1032B. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (DAPI Staining)

Apoptosis induction by GKK1032B is visualized by DAPI (4',6-diamidino-2-phenylindole) staining to observe nuclear morphology changes.

-

Cell Treatment: Cells are grown on coverslips in a 6-well plate and treated with GKK1032B at its IC50 concentration for 24-48 hours.

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed and fragmented nuclei.

Antibacterial Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of GKK1032B against bacteria is determined by the broth microdilution method.

-

Bacterial Culture: Bacteria are grown in an appropriate broth medium to the mid-logarithmic phase.

-

Serial Dilution: GKK1032B is serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of GKK1032B that completely inhibits visible bacterial growth.

Conclusion

GKK1032B is a promising natural product with significant potential for development as an anticancer and antibacterial agent. Its ability to induce apoptosis in cancer cells via the caspase pathway makes it an attractive candidate for further investigation. Future research should focus on elucidating its precise molecular target, further defining the upstream signaling events that trigger apoptosis, and evaluating its efficacy and safety in preclinical in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating fungal metabolite.

References

GKK1032B: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite, a peptide-polyketide hybrid, originally isolated from Penicillium citrinum.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of GKK1032B. It details its potent antiproliferative and antibacterial effects, with a particular focus on its mechanism of action in inducing apoptosis in human osteosarcoma cells. This guide also includes detailed experimental protocols for the isolation of GKK1032B and for the assessment of its biological activity, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

GKK1032B possesses a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of GKK1032B

| Identifier | Value |

| CAS Number | 358375-11-8 |

| IUPAC Name | (3aR,9aR,9bS,10R,12S,13aR,13bR,13cR,16R,16aS,17aS)-rel-(+)-16-ethenyl-3a,9b,10,11,12,13,13a,13b,13c,16,16a,17a-dodecahydro-10,12,13a,14,16-pentamethyl-5,8-ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,9aH)-trione |

| InChI Key | GAPPHVJLWSRLAC-ZABYPXOYSA-N |

| SMILES Code | C[C@@H]1C--INVALID-LINK--[C@]2([H])--INVALID-LINK--=C--INVALID-LINK--(C)[C@]3([H])C4=O)([H])[C@]3([H])[C@]2([H])OC5=CC=C(C[C@@]6([H])[C@@]4([H])C(NC6=O)=O)C=C5">C@@(C)C1 |

Table 2: Physicochemical Properties of GKK1032B

| Property | Value |

| Chemical Formula | C₃₂H₃₉NO₄ |

| Molecular Weight | 501.67 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, Dichloromethane, and Ethanol |

| Stability | Stable for ≥ 4 years when stored at -20°C |

Biological Activity

GKK1032B has demonstrated significant antiproliferative and antibacterial activities.

Antiproliferative Activity

GKK1032B exhibits cytotoxic effects against a range of human cancer cell lines. Notably, it shows significant activity against human osteosarcoma MG63 cells.[1][3]

Table 3: In Vitro Antiproliferative Activity of GKK1032B (IC₅₀ values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MG63 | Human Osteosarcoma | 3.49[3] |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Adenocarcinoma | 17.7 |

| MCF-7 | Human Breast Adenocarcinoma | 14.71 |

| Vero | Monkey Kidney Epithelial | 29.55 |

Antibacterial Activity

GKK1032B has also been shown to inhibit the growth of certain bacteria.

Table 4: Antibacterial Activity of GKK1032B (MIC values)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | 20.8 |

| Mycobacterium tuberculosis | N/A | 48.35 µM |

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antiproliferative activity of GKK1032B in human osteosarcoma MG63 cells is the induction of apoptosis via the intrinsic, mitochondria-dependent pathway. Treatment with GKK1032B leads to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a caspase cascade, involving the activation of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3. The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.

Caption: GKK1032B-induced intrinsic apoptosis pathway in MG63 cells.

Experimental Protocols

Isolation of GKK1032B from Penicillium citrinum

This protocol describes the isolation of GKK1032B from a culture of the endophytic fungus Penicillium citrinum.

Workflow Diagram:

Caption: Workflow for the isolation of GKK1032B.

Methodology:

-

Fungal Culture: Penicillium citrinum is isolated from the surface-sterilized inner pericarp of Garcinia mangostana fruits on potato dextrose agar (B569324) (PDA) medium. Pure cultures are obtained by serial transfer.

-

Fermentation: A pure culture of P. citrinum is inoculated into multiple 1 L flasks containing 400 mL of potato dextrose broth (PDB) medium. The flasks are incubated at room temperature for four weeks.

-

Extraction: After fermentation, the fungal medium and mycelium are separated by filtration. Both the filtrate and the crushed mycelium are extracted three times with ethyl acetate.

-

Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by preparative thin-layer chromatography (PTLC) to purify GKK1032B.

Determination of IC₅₀ (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of GKK1032B against cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MG63) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of GKK1032B (typically in a serial dilution) for 24-48 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the levels of key proteins in the apoptotic pathway in MG63 cells treated with GKK1032B.

Methodology:

-

Cell Lysis: MG63 cells are treated with GKK1032B for a specified time (e.g., 24 hours). The cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., cytochrome c, caspase-9, cleaved caspase-9, caspase-3, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Conclusion

GKK1032B is a promising natural product with potent antiproliferative and antibacterial properties. Its ability to induce apoptosis in cancer cells through the intrinsic pathway highlights its potential as a lead compound for the development of novel anticancer agents. The detailed protocols provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this fascinating fungal metabolite. Further investigation into its total synthesis and a more detailed elucidation of its interactions with cellular signaling pathways are warranted.

References

GKK1032B (CAS No. 358375-11-8): A Technical Guide to a Fungal Metabolite with Antiproliferative and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B is a fungal metabolite, identified as a peptide-polyketide hybrid, originally isolated from Penicillium sp.[1][2]. It has demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines and antibacterial action against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the available data on GKK1032B, including its chemical properties, biological activities with quantitative data, and a detailed exploration of its mechanism of action in cancer cells. The information is presented to support further research and development of GKK1032B as a potential therapeutic agent.

Chemical and Physical Properties

GKK1032B is a complex molecule with the chemical formula C32H39NO4 and a molecular weight of approximately 501.67 g/mol .

| Property | Value |

| CAS Number | 358375-11-8 |

| Molecular Formula | C32H39NO4 |

| Molecular Weight | 501.67 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Biological Activity

GKK1032B has been shown to exhibit both antiproliferative and antibacterial activities.

Antiproliferative Activity

GKK1032B has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MG63 | Human Osteosarcoma | 3.49 |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Cancer | 17.7 |

| MCF-7 | Human Breast Cancer | 14.71 |

| Vero | Normal Kidney (Monkey) | 29.55 |

Antibacterial Activity

GKK1032B has also been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented below.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Gram-positive | 20.8 |

| Mycobacterium tuberculosis | N/A | 48.35 µM |

Mechanism of Action: Induction of Apoptosis via the Caspase Pathway

A key mechanism underlying the antiproliferative activity of GKK1032B is the induction of apoptosis, or programmed cell death. A study on human osteosarcoma MG63 cells revealed that GKK1032B triggers the intrinsic apoptotic pathway.

Signaling Pathway

The proposed signaling pathway for GKK1032B-induced apoptosis in MG63 cells is initiated by an uncharacterized intracellular event that leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

Caption: GKK1032B induced apoptosis pathway in MG63 cells.

Experimental Workflow for Apoptosis Detection

The following diagram outlines a general workflow for assessing GKK1032B-induced apoptosis.

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay) for MG63, U2OS, HeLa S3, MCF-7, and Vero Cells

Note: The specific details of the experimental protocols for the IC50 determination in HeLa S3, MCF-7, and Vero cells were not available in the reviewed literature. The following is a general protocol for an MTT-based cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of GKK1032B in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GKK1032B. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Note: The specific details of the experimental protocols for the MIC determination against B. subtilis and M. tuberculosis were not available in the reviewed literature. The following is a general protocol for the broth microdilution method.

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth medium (e.g., Mueller-Hinton Broth for B. subtilis, Middlebrook 7H9 broth for M. tuberculosis).

-

Compound Dilution: Prepare serial twofold dilutions of GKK1032B in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for B. subtilis and M. tuberculosis) for an appropriate duration (e.g., 18-24 hours for B. subtilis, several days to weeks for M. tuberculosis).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Western Blot Analysis for Apoptosis-Related Proteins

-

Cell Lysis: After treatment with GKK1032B, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-9, cleaved caspase-3, and cytochrome c overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

GKK1032B is a promising natural product with demonstrated antiproliferative and antibacterial activities. Its ability to induce apoptosis in cancer cells through the intrinsic caspase pathway highlights its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate its mechanism of action in different cancer types, to identify its specific molecular targets, and to evaluate its in vivo efficacy and safety profile. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this intriguing fungal metabolite.

References

GKK1032B: A Fungal Metabolite from Penicillium with Potent Anticancer and Antibacterial Properties

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: GKK1032B, a peptide-polyketide hybrid metabolite isolated from the endophytic fungus Penicillium citrinum, has emerged as a promising natural product with significant antiproliferative and antibacterial activities. This technical guide provides a comprehensive overview of GKK1032B, including its chemical properties, biological activities, and the underlying mechanism of action. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and development.

Introduction

Endophytic fungi, residing within the tissues of living plants, are a rich source of novel secondary metabolites with diverse biological activities.[1] GKK1032B is one such compound, a unique peptide-polyketide hybrid, that has been isolated from Penicillium citrinum, an endophytic fungus found in various plants, including Garcinia mangostana and Dendrobium officinale.[1][2] Initial studies have revealed its potential as an anticancer and antibacterial agent, making it a molecule of significant interest for drug discovery and development.[3] This guide aims to consolidate the current knowledge on GKK1032B and provide detailed methodologies for its study.

Physicochemical Properties

GKK1032B is a complex molecule with the chemical formula C32H39NO4 and a molecular weight of 501.67 g/mol .[3] Its chemical structure has been elucidated using various spectroscopic techniques.

| Property | Value | Reference |

| Chemical Formula | C32H39NO4 | |

| Molecular Weight | 501.67 | |

| CAS Number | 358375-11-8 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Biological Activities

GKK1032B has demonstrated potent biological activities, particularly against cancer cell lines and pathogenic bacteria.

Anticancer Activity

GKK1032B exhibits significant cytotoxic effects against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MG63 | Osteosarcoma | 3.49 | |

| HeLa S3 | Cervical Cancer | Not specified | |

| MCF-7 | Breast Cancer | Not specified |

The primary mechanism of its anticancer action in human osteosarcoma MG63 cells has been identified as the induction of apoptosis through the activation of the caspase signaling pathway.

Antibacterial Activity

In addition to its anticancer properties, GKK1032B has shown activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Gram Stain | Activity | Reference |

| Bacillus subtilis | Positive | Active | |

| Mycobacterium tuberculosis | N/A | Active |

Experimental Protocols

This section provides detailed protocols for the isolation, characterization, and biological evaluation of GKK1032B.

Isolation of GKK1032B from Penicillium citrinum

Objective: To isolate GKK1032B from the culture of Penicillium citrinum.

Workflow:

Caption: Workflow for the isolation and purification of GKK1032B.

Methodology:

-

Fungal Culture and Fermentation:

-

Culture the endophytic fungus Penicillium citrinum on a suitable medium such as Potato Dextrose Agar (PDA).

-

Inoculate a liquid medium (e.g., Potato Dextrose Broth) with the fungal culture and incubate for an appropriate period (e.g., 2-4 weeks) under suitable conditions (e.g., 25-28 °C, static or shaking).

-

-

Extraction:

-

After incubation, separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

-

Further purify the fractions containing GKK1032B using Sephadex LH-20 column chromatography.

-

Perform final purification using preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to obtain pure GKK1032B.

-

Structural Characterization

Objective: To confirm the chemical structure of the isolated GKK1032B.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified GKK1032B in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra to determine the proton and carbon framework and their connectivities.

-

-

Mass Spectrometry (MS):

-

Analyze the purified compound using high-resolution mass spectrometry (HRMS), such as ESI-MS or FAB-MS, to determine the exact mass and molecular formula.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of GKK1032B on cancer cells.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MG63) in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of GKK1032B (dissolved in DMSO and diluted in culture medium) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis and Caspase Pathway Analysis

Objective: To investigate the induction of apoptosis and the activation of the caspase pathway by GKK1032B.

Signaling Pathway:

References

- 1. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 3. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

GKK1032B: An In-Depth Technical Guide on its Antiproliferative Effects on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

GKK1032B, a peptide-polyketide hybrid compound, has demonstrated notable antiproliferative and cytotoxic effects against specific human cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of GKK1032B's effects on cancer cells, with a focus on its mechanism of action. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways involved in GKK1032B-induced cancer cell death.

Introduction

GKK1032B is a natural product that has been identified as a potential anticancer agent. Initial studies have revealed its ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This guide delves into the specifics of these findings, presenting the data in a structured format to facilitate understanding and further research.

Quantitative Data on Antiproliferative and Cytotoxic Effects

The cytotoxic and antiproliferative activity of GKK1032B has been evaluated against human cancer cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: Cytotoxicity of GKK1032B against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| MG63 | Human Osteosarcoma | 3.49 µmol·L⁻¹[1][2] |

| HeLa S3 | Human Cervical Adenocarcinoma | Cytostatic activity observed (IC50 not specified)[1] |

Table 2: Induction of Apoptosis by GKK1032B in MG63 Cells

| Treatment Concentration | Percentage of Apoptotic Cells | Fold Increase in Cytoplasmic Cytochrome c |

| Control | 3.09% | 1-fold (baseline) |

| 6 µmol·L⁻¹ GKK1032B | 30.54% | Approximately 2-fold |

Mechanism of Action: Induction of Apoptosis via the Caspase Pathway

Current research indicates that GKK1032B exerts its antiproliferative effects on human osteosarcoma MG63 cells primarily through the induction of apoptosis.[1][2] The mechanism is linked to the activation of the intrinsic, or mitochondrial, apoptotic pathway.

Mitochondrial Pathway Activation

A key event in the GKK1032B-induced apoptotic process is the release of cytochrome c from the mitochondria into the cytoplasm. This event is a critical indicator of mitochondrial-dependent apoptosis. In MG63 cells treated with GKK1032B, a concentration-dependent increase in cytoplasmic cytochrome c has been observed.

Caspase Cascade Activation

The release of cytochrome c into the cytoplasm triggers a cascade of events leading to the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis. The primary mechanistic study on GKK1032B confirms that it induces apoptosis in MG63 cells through the activation of the caspase pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for GKK1032B-induced apoptosis and a general workflow for its investigation.

References

GKK1032B: A Promising Apoptotic Inducer in Osteosarcoma

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of GKK1032B, a peptide-polyketide hybrid compound, and its role in inducing apoptosis in osteosarcoma cells. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for cancer treatment.

Executive Summary

GKK1032B, a natural product derived from the endophytic fungus Penicillium citrinum, has demonstrated significant cytotoxic effects against human osteosarcoma cell lines.[1][2][3] Mechanistic studies reveal that GKK1032B induces apoptosis in osteosarcoma cells through the activation of the caspase signaling pathway.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and provides a visual representation of the proposed signaling pathway.

Quantitative Data on GKK1032B Efficacy

The anti-proliferative and apoptotic effects of GKK1032B have been quantified in human osteosarcoma cell lines. The following tables summarize the key findings.

Table 1: Cytotoxicity of GKK1032B in Human Osteosarcoma Cell Lines

| Cell Line | IC50 Value (μmol·L⁻¹) |

| MG63 | 3.49 |

| U2OS | 5.07 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction in MG63 Cells by GKK1032B (24-hour treatment)

| GKK1032B Concentration (μmol·L⁻¹) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 3.09 |

| 6 | 30.54 |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the apoptotic effects of GKK1032B on osteosarcoma cells.

Cell Culture and Treatment

Human osteosarcoma cell lines, MG63 and U2OS, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental purposes, cells were seeded in culture plates and allowed to adhere overnight. Subsequently, the cells were treated with varying concentrations of GKK1032B for specified durations.

Cell Viability Assay (MTT Assay)

-

Seed osteosarcoma cells into 96-well plates at a specified density.

-

After overnight incubation, treat the cells with a series of concentrations of GKK1032B.

-

Incubate the plates for the desired time period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control group and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

-

Seed MG63 cells in 6-well plates and treat with GKK1032B for 24 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

-

Treat MG63 cells with GKK1032B for a specified time.

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with non-fat milk to prevent non-specific binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cytochrome c, Caspases).

-

Wash the membrane and incubate with a corresponding secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

GKK1032B induces apoptosis in osteosarcoma cells primarily through the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

GKK1032B-Induced Apoptosis Pathway in Osteosarcoma

Caption: GKK1032B induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for detecting apoptosis using flow cytometry.

Mechanism of Action

The primary mechanism by which GKK1032B induces apoptosis in osteosarcoma cells involves the regulation of apoptosis-associated proteins. Treatment with GKK1032B leads to a down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to programmed cell death.

Conclusion

GKK1032B demonstrates significant potential as an anti-cancer agent for osteosarcoma. Its ability to induce apoptosis through the caspase-dependent mitochondrial pathway provides a strong rationale for further investigation. Future in-depth mechanistic studies, both in vitro and in vivo, are warranted to fully elucidate its therapeutic potential and to advance its development as a novel treatment for osteosarcoma.

References

Technical Guide: Evaluating the Antibacterial Properties of Novel Compounds Against Mycobacterium tuberculosis

Disclaimer: No specific information regarding a compound designated "GKK1032B" is available in the public domain or scientific literature based on the conducted search. The following technical guide is a representative template designed to meet the user's specifications for an in-depth analysis of a novel anti-tuberculosis agent. The data and experimental protocols are based on established methodologies in the field of tuberculosis research.

This guide provides a framework for researchers, scientists, and drug development professionals to understand the evaluation process of a potential new drug candidate against Mycobacterium tuberculosis (M. tuberculosis).

Data Presentation

The efficacy of a novel antibacterial agent is quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data that would be collected for a compound like GKK1032B.

Table 1: In Vitro Activity of GKK1032B against Drug-Susceptible and Drug-Resistant M. tuberculosis

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

| GKK1032B | H37Rv (Drug-Susceptible) | Value | Value |

| Multidrug-Resistant (MDR) Isolate | Value | Value | |

| Extensively Drug-Resistant (XDR) Isolate | Value | Value | |

| Isoniazid | H37Rv (Drug-Susceptible) | 0.025 - 0.05 | 0.05 - 0.2 |

| Multidrug-Resistant (MDR) Isolate | > 16 | > 16 | |

| Rifampicin | H37Rv (Drug-Susceptible) | 0.05 - 0.1 | 0.1 - 0.5 |

| Multidrug-Resistant (MDR) Isolate | > 32 | > 32 |

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[1] MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 2: Intracellular Activity of GKK1032B against M. tuberculosis in Macrophages

| Compound | Host Cell | Concentration (µg/mL) | Log10 Reduction in CFU |

| GKK1032B | Murine Macrophage (J774A.1) | 1 | Value |

| 5 | Value | ||

| 10 | Value | ||

| Rifampicin | Murine Macrophage (J774A.1) | 1 | ~1.5 - 2.0 |

CFU (Colony Forming Units): A measure of viable bacterial numbers.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols used to assess the antibacterial properties of compounds against M. tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the microplate Alamar blue assay (MABA) or the resazurin (B115843) microtiter assay (REMA).[1]

-

Preparation of Inoculum: M. tuberculosis strains (e.g., H37Rv) are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

-

Assay Procedure:

-

The test compound (e.g., GKK1032B) is serially diluted in a 96-well microplate.

-

The prepared bacterial inoculum is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

A resazurin solution is added to each well, and the plates are incubated for another 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as an extension of the MIC assay.

-

Procedure:

-

Following the determination of the MIC, an aliquot from each well that shows no visible growth is plated onto Middlebrook 7H10 agar (B569324) plates.

-

Plates are incubated at 37°C for 3-4 weeks.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Intracellular Killing Assay in Macrophages

This assay evaluates the ability of a compound to kill M. tuberculosis residing within host macrophages.[2]

-

Cell Culture and Infection:

-

Murine macrophage cell line J774A.1 is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Macrophages are seeded in 24-well plates and allowed to adhere.

-

The adherent macrophages are infected with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Extracellular bacteria are removed by washing with fresh medium.

-

-

Drug Treatment and CFU Enumeration:

-

The infected cells are treated with various concentrations of the test compound.

-

At different time points (e.g., 24, 48, 72 hours), the macrophages are lysed with a solution of 0.1% saponin.

-

The cell lysates are serially diluted and plated on Middlebrook 7H10 agar to enumerate CFU.

-

The reduction in CFU in treated cells compared to untreated controls indicates the intracellular killing efficacy.

-

Mandatory Visualization

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be relevant to the study of a novel anti-tuberculosis agent.

Caption: Experimental workflow for evaluating the antibacterial activity of a novel compound.

Caption: Hypothetical mechanism of action for GKK1032B targeting DNA replication.

References

GKK1032B: A Technical Review of its Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on GKK1032B, a peptide-polyketide hybrid compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Quantitative Data Summary

GKK1032B has demonstrated significant cytotoxic effects against various human cancer cell lines. The following tables summarize the quantitative data reported in the primary literature.

Table 1: In Vitro Cytotoxicity of GKK1032B

| Cell Line | Cancer Type | IC₅₀ (μmol·L⁻¹) |

| MG63 | Human Osteosarcoma | 3.49[1][2] |

| U2OS | Human Osteosarcoma | 5.07[1] |

| HeLa S3 | Human Cervical Adenocarcinoma | Not specified, but showed cytostatic activity[1][2] |

| Other Cell Lines | Various | 3.49 to 19.83 |

Table 2: Apoptosis Induction in MG63 Cells by GKK1032B

| Treatment | Concentration (μmol·L⁻¹) | Duration (hours) | Apoptotic Cells (%) |

| Control | 0 | 24 | 3.09 |

| GKK1032B | 6 | 24 | 30.54 |

Mechanism of Action: Induction of Apoptosis via the Caspase Pathway

Current research indicates that GKK1032B exerts its anti-cancer effects by inducing apoptosis in cancer cells. A primary mechanistic study has revealed that this process is mediated through the activation of the caspase signaling pathway. Further investigation has shown that GKK1032B triggers the intrinsic apoptosis pathway, a process characterized by the release of cytochrome c from the mitochondria into the cytoplasm.

The following diagram illustrates the proposed signaling pathway for GKK1032B-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on GKK1032B. These protocols are based on standard laboratory procedures.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Human osteosarcoma MG63 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

GKK1032B stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed MG63 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of GKK1032B and a vehicle control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

MG63 cells

-

GKK1032B stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed MG63 cells in 6-well plates and treat with GKK1032B or a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot Analysis for Caspase Activation and Cytochrome c Release

This technique is used to detect the presence and cleavage of specific proteins involved in the apoptosis pathway.

-

Materials:

-

Cell culture dishes

-

MG63 cells

-

GKK1032B stock solution

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Mitochondria/Cytosol Fractionation Kit (for cytochrome c release)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat MG63 cells with GKK1032B for the desired time.

-

For whole-cell lysates, wash cells with PBS and lyse with lysis buffer. For cytochrome c release, fractionate the cells into mitochondrial and cytosolic components using a fractionation kit.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

-

References

Methodological & Application

Application Notes and Protocols for GKK1032B in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GKK1032B is a fungal metabolite originally isolated from Penicillium citrinum. It has demonstrated notable antiproliferative and antibacterial properties.[1][2] In cancer cell biology, GKK1032B has been identified as an inducer of apoptosis, making it a compound of interest for cancer research and drug development. These application notes provide detailed protocols for utilizing GKK1032B in cell culture experiments, focusing on its cytotoxic and apoptotic effects on various cell lines.

Mechanism of Action

GKK1032B has been shown to induce apoptosis in human osteosarcoma MG63 cells through the activation of the intrinsic caspase pathway.[1] This pathway is initiated by intracellular stress signals, leading to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3. The activation of these caspases results in the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of GKK1032B on various cancer cell lines.

| Cell Line | Cell Type | IC50 Value (µmol·L⁻¹) | Reference |

| MG63 | Human Osteosarcoma | 3.49 | [1] |

| U2OS | Human Osteosarcoma | 5.07 | |

| HeLa S3 | Human Cervical Cancer | Data not available | [1] |

| MCF-7 | Human Breast Cancer | Data not available | |

| Vero | Monkey Kidney Epithelial (Normal) | Data not available |

Note: While GKK1032B is known to inhibit the growth of HeLa S3, MCF-7, and Vero cells, specific IC50 values have not been reported in the reviewed literature. Researchers are advised to perform a dose-response experiment to determine the optimal concentration for their specific experimental setup.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GKK1032B on adherent cancer cell lines.

Materials:

-

GKK1032B

-

Target adherent cell line (e.g., MG63, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

GKK1032B Treatment:

-

Prepare a stock solution of GKK1032B in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of GKK1032B in complete medium to achieve the desired final concentrations (e.g., for MG63 cells, a range of 0.1 to 10 µM is recommended).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GKK1032B. Include a vehicle control (medium with DMSO at the highest concentration used in the dilutions) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the GKK1032B concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.

-

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by GKK1032B using flow cytometry.

Materials:

-

GKK1032B-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with GKK1032B at the desired concentrations (e.g., 1x and 2x the IC50 value) for 24 hours.

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

-

Acquire data and analyze the quadrants:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 3: Western Blot Analysis of Caspase Activation

This protocol details the detection of pro-caspase and cleaved caspase levels to confirm the activation of the caspase cascade.

Materials:

-

GKK1032B-treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Western blotting imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with GKK1032B as described in Protocol 2.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative levels of pro-caspases and their cleaved, active forms. β-actin is used as a loading control.

-

Visualization of Signaling Pathways and Workflows

Caption: GKK1032B induces apoptosis via the intrinsic caspase pathway.

Caption: Experimental workflow for studying GKK1032B's effects.

References

Application Notes: GKK1032B-Induced Apoptosis in MG63 Cells

Introduction

GKK1032B is a peptide-polyketide hybrid compound isolated from the endophytic fungus Penicillium citrinum, which resides in the medicinal plant Dendrobium officinale. Research has demonstrated that GKK1032B exhibits significant cytotoxic and anti-proliferative effects against various cancer cell lines.[1]. Notably, it has been shown to induce apoptosis in human osteosarcoma MG63 cells through the activation of the intrinsic, mitochondria-mediated caspase pathway[1]. These findings suggest that GKK1032B is a potential candidate for further investigation as an antitumor agent.

These application notes provide a summary of the cytotoxic effects of GKK1032B and a detailed protocol for assessing its apoptosis-inducing capabilities in cancer cell lines.

Data Presentation

The anti-proliferative activity of GKK1032B has been quantified across several human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Table 1: Cytotoxicity (IC50) of GKK1032B in Human Cancer Cell Lines

| Cell Line | Cell Type | IC50 (μmol·L⁻¹) |

|---|---|---|

| MG63 | Human Osteosarcoma | 3.49 |

| U2OS | Human Osteosarcoma | 5.07 |

| A549 | Human Lung Carcinoma | 19.83 |

| HeLa | Human Cervical Adenocarcinoma | Not specified |

Table 2: Quantitative Analysis of GKK1032B-Induced Apoptosis in MG63 Cells after 24-hour Treatment

| GKK1032B Concentration (μmol·L⁻¹) | Percentage of Apoptotic Cells (%) |

|---|---|

| 0 (Control) | 3.09 |

| 2 | Not specified |

| 4 | Not specified |

| 6 | 30.54 |

Signaling Pathway Diagram

GKK1032B triggers apoptosis in MG63 cells via the intrinsic mitochondrial pathway. This process involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of Cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, beginning with Caspase-9 and culminating in the activation of the executioner Caspase-3, which leads to cell death.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing apoptosis induced by GKK1032B using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Detailed Experimental Protocol: Apoptosis Assay by Flow Cytometry

This protocol details the steps for quantifying apoptosis in MG63 cells treated with GKK1032B using an Annexin V-FITC/Propidium Iodide (PI) assay.

Materials and Reagents

-

GKK1032B compound

-

MG63 human osteosarcoma cells

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Deionized water

-

Microcentrifuge tubes

-

Flow cytometer

Procedure

1. Cell Culture and Treatment

-

Seed MG63 cells in a T25 culture flask or 6-well plate at a density that will allow for approximately 1-5 x 10⁵ cells per sample at the time of harvesting.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare stock solutions of GKK1032B and dilute to final concentrations (e.g., 0, 2, 4, and 6 μmol·L⁻¹) in fresh culture medium.

-

Replace the existing medium with the GKK1032B-containing medium and incubate for the desired treatment period (e.g., 24 hours).

2. Reagent Preparation

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water (1:9 ratio). Mix well.

-

Bring all components of the apoptosis detection kit to room temperature before use.

3. Cell Harvesting and Staining

-

After incubation, collect the cell culture supernatant, which contains floating apoptotic cells, into a microcentrifuge tube.

-

Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the supernatant collected in the previous step.

-

Centrifuge the cell suspension at approximately 500 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour for optimal results.

-

Use the flow cytometer to quantify the cell populations:

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

This protocol provides a framework for investigating the apoptotic effects of GKK1032B. Adjustments to cell density, compound concentration, and incubation times may be necessary depending on the specific cell line and experimental goals.

References

GKK1032B: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosage guidelines for the in vitro use of GKK1032B, a fungal metabolite with demonstrated antiproliferative and apoptosis-inducing activities. The information herein is intended to guide researchers in utilizing GKK1032B for cancer research, particularly in studies involving osteosarcoma.

Overview of GKK1032B

GKK1032B is a peptide-polyketide hybrid compound isolated from the endophytic fungus Penicillium citrinum.[1][2] It has shown significant cytotoxic effects against various cancer cell lines and is particularly noted for its ability to induce apoptosis in human osteosarcoma cells through the caspase signaling pathway.[1][3]

In Vitro Antiproliferative Activity

GKK1032B exhibits potent antiproliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for GKK1032B in several cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MG63 | Human Osteosarcoma | 3.49 |

| U2OS | Human Osteosarcoma | 5.07 |

| HeLa S3 | Human Cervical Cancer | 17.7 |

| MCF-7 | Human Breast Cancer | 14.71 |

| Vero | Normal Kidney Cells | 29.55 |

Mechanism of Action: Induction of Apoptosis

GKK1032B has been shown to induce apoptosis in human osteosarcoma MG63 cells in a dose-dependent manner. This is characterized by typical apoptotic morphological changes, including cell shrinkage and chromatin condensation.

Signaling Pathway

The primary mechanism of GKK1032B-induced apoptosis involves the activation of the intrinsic or mitochondrial pathway. Treatment with GKK1032B leads to the release of cytochrome c from the mitochondria into the cytoplasm. This, in turn, triggers a caspase cascade, marked by the cleavage and activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.

Caption: GKK1032B induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of GKK1032B.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines MG63 and U2OS are recommended.

-

Media: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of GKK1032B.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of GKK1032B (e.g., a serial dilution from 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-